N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide is an organic compound that features a thiophene ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene, phenylbutanamide, and suitable reagents for hydroxylation and alkylation.
Hydroxylation: The thiophene ring undergoes hydroxylation to introduce the hydroxy group at the 3-position. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Alkylation: The hydroxylated thiophene is then alkylated with a propyl group, which can be facilitated by using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the amidation reaction between the alkylated thiophene and phenylbutanamide to form the desired compound. This can be carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other suitable agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound can be used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring may facilitate binding to enzymes or receptors, modulating their activity. The phenylbutanamide moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide is unique due to the presence of both a thiophene ring and a phenylbutanamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBOMKFQRHSROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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